4-chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide
Description
Properties
IUPAC Name |
4-chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2S/c1-14-10(16)13-9(17-14)12-8(15)6-2-4-7(11)5-3-6/h2-5H,1H3,(H,12,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTKGKYCIMVYSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N=C(S1)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide typically involves the following steps:
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Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the reaction of thiosemicarbazide with acetic anhydride can yield the desired thiadiazole ring.
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Amidation: : The final step involves the coupling of the chloro-substituted benzene ring with the thiadiazole derivative through an amidation reaction. This can be done using reagents like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group, followed by reaction with the amine group of the thiadiazole.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiadiazole ring, potentially converting it to an alcohol.
Substitution: The chloro group on the benzene ring can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar activities, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, compounds with thiadiazole rings have been investigated for their therapeutic potential. This compound might exhibit pharmacological activities such as enzyme inhibition or receptor modulation, making it a candidate for further pharmacological studies.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide would depend on its specific application. In biological systems, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiadiazole ring could facilitate binding to metal ions or active sites in proteins, while the chloro and carbonyl groups might enhance its reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Chlorine Position : The 4-chloro substitution on the benzene ring (target compound) optimizes electronic effects for interactions with biomolecular targets compared to 2- or 3-chloro isomers. For example, the 3-chloro analog () may exhibit reduced potency due to less favorable dipole alignment .
Methyl vs.
Benzyl Addition : The 4-chlorobenzyl-substituted derivative () demonstrates increased molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Research Findings and Pharmacological Relevance
- Antihypertensive Potential: Analogous 1,2,4-thiadiazole derivatives, such as those in , show angiotensin II receptor antagonism. The target compound’s 4-chloro group may mimic the sulfonamide moiety in indapamide (), a known diuretic, suggesting possible cardiovascular applications .
- Enzyme Inhibition : The thiadiazole ring’s sulfur atom and carbonyl group facilitate interactions with metalloenzymes or kinases. Modifications like benzyl addition () could broaden selectivity across enzyme subtypes .
- Synthetic Feasibility : Methods for related compounds (e.g., thiourea condensations in ) highlight scalable routes, though purification of chloro-substituted analogs may require advanced chromatography .
Biological Activity
4-Chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide (CAS No. 138712-84-2) is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the compound's biological activity, including its anticancer, antimicrobial, and antioxidant properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₈ClN₃O₂S. The structure features a chlorinated aromatic ring and a thiadiazole moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 269.70 g/mol |
| CAS Number | 138712-84-2 |
| Chemical Class | Thiadiazole derivative |
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives in cancer treatment. Specifically, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. For instance, a structure–activity relationship (SAR) analysis indicated that para-substituted halogen derivatives exhibited remarkable activity against the MCF-7 breast cancer cell line .
Case Study:
In one study, a series of thiadiazole derivatives were synthesized and tested for anticancer properties. The results demonstrated that compounds with electron-withdrawing groups like chlorine at the para position increased cytotoxic effects on cancer cells compared to those with electron-donating groups .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Thiadiazole derivatives are known to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
A review on oxadiazole and thiadiazole derivatives reported that compounds with halogen substituents demonstrated enhanced antibacterial activity against various pathogens. The presence of chlorine was particularly noted to improve the efficacy against resistant bacterial strains .
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. Thiadiazole derivatives have been shown to possess significant antioxidant capabilities.
Mechanism of Action:
The antioxidant activity is often attributed to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation. Studies have indicated that the incorporation of electron-donating groups can enhance the antioxidant potential of thiadiazole derivatives .
Q & A
What are the standard synthetic routes for 4-chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide, and how do reaction conditions influence yield and purity?
Answer:
The compound is typically synthesized via cyclization of intermediates containing thiadiazole and benzamide moieties. Key steps include:
- Condensation reactions : 2-Chloro-N-phenylacetamide derivatives are reacted with 4-amino-5-substituted-1,2,4-triazole-3-thiols under reflux in acetonitrile or DMF .
- Microwave-assisted synthesis : Microwave irradiation (e.g., 300 W, 120°C) reduces reaction time (1–3 min) compared to classical heating (1–3 hours), improving yields by 10–15% .
- Cyclization with iodine : Cyclization of thiosemicarbazide intermediates in DMF with iodine and triethylamine generates the thiadiazole ring, with sulfur elimination confirmed by elemental analysis .
Methodological Tip : Optimize solvent polarity (acetonitrile for faster kinetics vs. DMF for higher thermal stability) and monitor reaction progress via TLC or HPLC .
How are spectroscopic and chromatographic techniques employed to confirm the structure and purity of this compound?
Answer:
- 1H/13C NMR : The thiadiazole ring protons resonate at δ 6.8–7.2 ppm, while the carbonyl group (C=O) in the oxo-thiadiazole moiety appears at ~170 ppm in 13C NMR .
- IR spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C–S (650–750 cm⁻¹) confirm functional groups .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities, while ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 324) .
Advanced Note : X-ray crystallography may resolve ambiguities in tautomeric forms (e.g., oxo vs. thione) .
What contradictory findings exist regarding the compound’s bioactivity, and how can researchers address these discrepancies?
Answer:
- Contradictions : Some studies report potent antibacterial activity (MIC ≤ 1 µg/mL) against S. aureus, while others show inactivity (MIC > 128 µg/mL) .
- Resolution Strategies :
- Structure-Activity Relationship (SAR) : Chloro-substitution at the para-position on the benzamide enhances activity, while meta-substitution reduces it .
- Assay Conditions : Standardize broth microdilution protocols (e.g., Mueller-Hinton agar pH 7.3) to minimize variability in bacterial growth conditions .
Methodological Tip : Use isogenic bacterial strains to isolate target-specific effects (e.g., acpS-pptase inhibition) .
How does the compound interact with bacterial acpS-pptase enzymes, and what biochemical pathways are affected?
Answer:
- Target Interaction : The compound inhibits acpS-pptase, a key enzyme in fatty acid biosynthesis, by binding to the active site via hydrogen bonding (C=O group) and hydrophobic interactions (chlorobenzene ring) .
- Pathway Disruption : Inhibition blocks malonyl-CoA conversion to acyl carrier protein (ACP), halting lipid A synthesis and bacterial membrane formation .
Advanced Insight : Molecular docking (e.g., AutoDock Vina) predicts binding affinities (ΔG ≤ −8.5 kcal/mol) correlated with experimental IC50 values .
What role do electron-withdrawing substituents (e.g., chloro, trifluoromethyl) play in modulating bioactivity?
Answer:
- Chloro Substituents : The 4-chloro group on the benzamide increases lipophilicity (logP ~2.8), enhancing membrane permeability and target binding .
- Trifluoromethyl Groups : CF3 at the meta-position improves metabolic stability (t1/2 > 4 hours in liver microsomes) but may reduce solubility .
SAR Guideline : Prioritize para-chloro for antibacterial potency and meta-CF3 for pharmacokinetic optimization .
How can researchers mitigate stability issues during storage and handling?
Answer:
- Degradation Pathways : Hydrolysis of the thiadiazole ring occurs in aqueous solutions (pH > 8), while photolysis degrades the benzamide moiety .
- Stabilization Methods :
What computational methods are recommended for predicting the compound’s pharmacokinetic and toxicological profiles?
Answer:
- ADMET Prediction : SwissADME estimates moderate bioavailability (F ≈ 50%) due to moderate solubility (LogS ≈ −4.5) and high plasma protein binding (>90%) .
- Toxicity Screening : ProTox-II predicts hepatotoxicity (Probability = 0.72) linked to CYP3A4 inhibition; validate with Ames test (OECD 471) .
Advanced Tool : MD simulations (GROMACS) assess binding mode stability over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
